molecular formula C9H6N2O3S B1437135 2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid CAS No. 1018605-23-6

2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid

Cat. No. B1437135
CAS RN: 1018605-23-6
M. Wt: 222.22 g/mol
InChI Key: PCBIJYOLICKSPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a study describes the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one, which is used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . Another study reports the synthesis of ethyl 4-methyl-2-oxo-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities. For instance, it can be used to create pyrimidine derivatives that exhibit potent anti-inflammatory and antioxidant properties .

Antioxidant Activity

The thiophene moiety present in this compound is associated with significant antioxidant activity. Studies have shown that derivatives of this compound can outperform standard antioxidants like ascorbic acid in scavenging free radicals, which is vital in preventing oxidative stress-related diseases .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are noteworthy. It can be synthesized into derivatives that show promising results in both in vitro and in vivo studies, suggesting potential for the development of new anti-inflammatory drugs .

Chemotherapeutic Potential

Compounds derived from this acid have been investigated for their chemotherapeutic properties. The presence of the thiophene ring contributes to diverse biological activities, including potential anti-tumor effects, which could be harnessed in cancer therapy .

Pharmacological Properties

The pharmacological profile of this compound is enhanced by its ability to form derivatives with various heterocyclic nuclei. These derivatives have shown potent pharmacological properties, such as cytotoxic activity, which is essential for drug development .

Molecular Docking Studies

Molecular docking studies of derivatives of this compound have proposed mechanisms of action as cytochrome c peroxidase inhibitors. This suggests a role in the design of drugs targeting oxidative enzymes, which are implicated in numerous diseases .

properties

IUPAC Name

2-oxo-6-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c12-8(13)6-4-5(10-9(14)11-6)7-2-1-3-15-7/h1-4H,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBIJYOLICKSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 2
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 3
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid

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